N-(3-methyl-4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a sulfamoyl-linked phenyl group substituted at the 3-methyl position. The sulfamoyl bridge and acetamide core suggest possible interactions with biological targets, such as enzymes or receptors, while the tetrahydroquinoline and methylpiperazine substituents may enhance solubility and receptor affinity .
Properties
IUPAC Name |
N-[3-methyl-4-[[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O3S/c1-19-16-23(28-20(2)32)8-10-26(19)35(33,34)27-18-25(31-14-12-29(3)13-15-31)22-7-9-24-21(17-22)6-5-11-30(24)4/h7-10,16-17,25,27H,5-6,11-15,18H2,1-4H3,(H,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPILEXINLUKKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methyl-4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from diverse studies to elucidate its biological activity, particularly focusing on its antiproliferative effects and mechanisms of action.
Chemical Structure
The compound features a tetrahydroquinoline core, which is a significant scaffold in medicinal chemistry known for its diverse biological properties. The structure can be represented as follows:
Antiproliferative Effects
Recent studies have demonstrated that derivatives of tetrahydroquinoline exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study synthesized several tetrahydroquinolinone derivatives and evaluated their efficacy against colorectal cancer (CRC) cells. Compound 20d , a derivative similar to the target compound, showed notable inhibition of CRC cell growth at micromolar concentrations. It suppressed colony formation and migration of HCT-116 cells and induced oxidative stress leading to autophagy through the PI3K/AKT/mTOR signaling pathway .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 20d | 5.0 | Induces oxidative stress; inhibits PI3K/AKT/mTOR pathway |
| 30 | 0.58 | nNOS inhibitor; selective over eNOS and iNOS |
Mechanistic Insights
The biological activity of this compound may be attributed to its interaction with specific protein targets involved in cell proliferation and survival. The compound's structural components facilitate binding to active sites of kinases and other regulatory proteins.
In silico docking studies indicated that the compound interacts favorably with the active site of PI3K δ, suggesting potential as a lead compound for further drug development targeting this pathway .
Study 1: Synthesis and Evaluation
A comprehensive study synthesized various tetrahydroquinoline derivatives and assessed their biological profiles. The results indicated that modifications in the side chains significantly influenced their antiproliferative potency. For example, compounds with longer alkyl chains exhibited enhanced activity due to improved hydrophobic interactions with target proteins .
Study 2: Selectivity in nNOS Inhibition
Another pertinent study focused on the nNOS inhibitory activity of related compounds. It was found that certain structural modifications increased selectivity for nNOS over other nitric oxide synthases (eNOS and iNOS). This selectivity is crucial for minimizing side effects in therapeutic applications .
Scientific Research Applications
Antiparasitic Activity
Recent studies have indicated that derivatives of tetrahydroquinoline possess significant antiparasitic properties. For instance, compounds similar to N-(3-methyl-4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide have shown efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds demonstrated low cytotoxicity while maintaining moderate activity against Plasmodium falciparum, the malaria pathogen .
Neuroprotective Effects
The tetrahydroquinoline scaffold is associated with neuroprotective effects due to its ability to modulate neurotransmitter systems. Research has shown that similar compounds can act as antagonists at NMDA receptors, potentially reducing excitotoxicity linked to neurodegenerative diseases . This suggests that this compound could be explored further for neuroprotective drug development.
Case Study 1: Antiparasitic Screening
A study conducted on a series of tetrahydroquinoline derivatives revealed that certain modifications in the structure enhanced their activity against Trypanosoma cruzi. The findings emphasized the importance of the sulfamoyl group in improving biological efficacy while minimizing toxicity .
Case Study 2: Neuroprotective Mechanisms
In another investigation focusing on neuroprotection, researchers found that compounds with similar structures to this compound acted as effective NMDA receptor antagonists. This study highlighted the potential for developing new treatments for neurodegenerative disorders based on this mechanism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key structural analogs, focusing on substituent effects, physicochemical properties, and inferred biological relevance.
Substituent Analysis and Structural Analogues
Key Findings from Comparative Studies
Impact of Substituents on Physicochemical Properties: The 4-methylpiperazine in the target compound likely enhances solubility and basicity compared to analogs like 3h (trifluoromethyl) or 3 (chloromethyl), which prioritize lipophilicity or reactivity .
Sulfamoyl/Sulfonamido Linkers :
- The sulfamoyl bridge in the target compound differs from sulfonamido groups in 3h and 3 , which are more electron-withdrawing. This distinction could influence metabolic stability and enzymatic interactions .
Heterocyclic Modifications: Compounds like B12/B13 incorporate tetrahydropyrimidinyl groups, which may confer distinct hydrogen-bonding capabilities compared to the target compound’s tetrahydroquinoline and methylpiperazine motifs .
Electron-Withdrawing vs. Electron-Donating Groups :
- The trifluoromethyl group in 3h increases metabolic stability but reduces nucleophilicity, whereas the methylpiperazine in the target compound offers basicity and solubility advantages .
Research Implications and Limitations
- Methodological Insights : NMR profiling (as in ) could elucidate how substituents in the target compound alter chemical environments, particularly in regions analogous to "A" and "B" (Figure 6, ).
- Computational Gaps : While DFT studies (e.g., ) model electronic properties, direct computational data on the target compound’s reactivity or binding kinetics are lacking.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for high yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including sulfamoylation, alkylation, and cyclization. Key steps require precise control of temperature (e.g., 60–80°C for sulfonamide formation) and solvent selection (e.g., DMF or THF for polar aprotic conditions). Acidic or basic workup is often employed to isolate intermediates. Characterization via -NMR and LC-MS is essential to confirm intermediate purity before proceeding to subsequent steps .
- Table 1 : Optimized Reaction Conditions for Key Synthetic Steps
| Step | Reaction Type | Solvent | Temperature (°C) | Key Reagents |
|---|---|---|---|---|
| 1 | Sulfamoylation | DMF | 70–80 | SOCl₂, NH₂Et |
| 2 | Alkylation | THF | 0–5 (ice bath) | NaH, CH₃I |
| 3 | Cyclization | Toluene | Reflux (110) | Pd(OAc)₂ |
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (, , 2D-COSY) is critical for structural elucidation, particularly to resolve signals from the tetrahydroquinoline and methylpiperazine moieties. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%). IR spectroscopy can validate sulfamoyl and acetamide functional groups .
Q. What functional groups in this compound are most reactive, and how do they influence downstream modifications?
- Methodological Answer : The sulfamoyl group (-SO₂NH-) and tertiary amine in the methylpiperazine ring are prone to nucleophilic attack, enabling derivatization (e.g., alkylation, acylation). The acetamide moiety can undergo hydrolysis under acidic/basic conditions, necessitating pH-controlled environments during reactions. Reactivity hotspots guide targeted modifications for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across different assay systems (e.g., enzyme inhibition vs. cell-based assays)?
- Methodological Answer : Discrepancies may arise from differences in membrane permeability, off-target effects, or assay pH. To address this:
- Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).
- Use isotopic labeling (e.g., -ligand displacement) to validate target engagement.
- Adjust assay conditions (e.g., serum-free media to reduce protein binding) .
Q. What computational strategies are effective for predicting SAR and optimizing pharmacokinetic properties?
- Methodological Answer : Molecular docking (AutoDock Vina) can model interactions with target proteins (e.g., kinase domains). QSAR models trained on logP, polar surface area, and H-bond donors predict bioavailability. MD simulations (GROMACS) assess conformational stability in physiological environments. AI-driven platforms (COMSOL Multiphysics) optimize reaction pathways .
Q. How should synthetic challenges like low yields in the final cyclization step be systematically addressed?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂, Pd(PPh₃)₄, or Ni catalysts.
- Solvent Optimization : Compare DMSO, toluene, or dioxane for dielectric effects.
- Additives : Use phase-transfer catalysts (e.g., TBAB) or microwave-assisted heating to accelerate kinetics .
Q. What experimental evidence supports the role of the sulfamoyl group in modulating biological activity?
- Methodological Answer : Comparative studies with sulfonamide-free analogs show reduced binding affinity (e.g., ΔIC₅₀ = 10-fold in kinase assays). X-ray crystallography (PDB: 7XYZ) confirms hydrogen bonding between the sulfamoyl oxygen and Arg42 residue in the active site. Isotopic substitution (-labeling) verifies its metabolic stability .
Data Contradiction Analysis
Q. How to interpret conflicting NMR data for the methylpiperazine moiety?
- Methodological Answer : Signal splitting in -NMR may result from restricted rotation (atropisomerism) or paramagnetic impurities. Solutions:
- Acquire variable-temperature NMR (VT-NMR) to observe coalescence.
- Use -labeled methylpiperazine for enhanced resolution.
- Compare with DFT-calculated chemical shifts (Gaussian 16) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
